molecular formula C17H12N2OS B12723889 Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- CAS No. 87986-86-5

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)-

Cat. No.: B12723889
CAS No.: 87986-86-5
M. Wt: 292.4 g/mol
InChI Key: JECWNODXJNCAAO-XNTDXEJSSA-N
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Description

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is a heterocyclic compound that features a fused thiazole and benzimidazole ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- typically involves the condensation of appropriate thiazole and benzimidazole precursors under specific conditions. Common reagents might include aldehydes, amines, and catalysts that facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives with different substituents.
  • Benzimidazole derivatives with various fused ring systems.
  • Thiazole derivatives with different functional groups.

Uniqueness

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is unique due to its specific fused ring structure and the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

87986-86-5

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

(2E)-2-[(3-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H12N2OS/c1-11-5-4-6-12(9-11)10-15-16(20)19-14-8-3-2-7-13(14)18-17(19)21-15/h2-10H,1H3/b15-10+

InChI Key

JECWNODXJNCAAO-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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